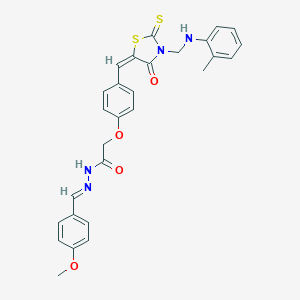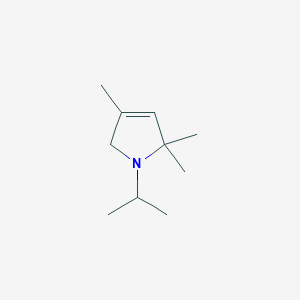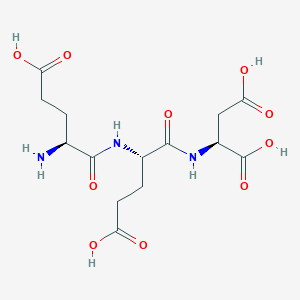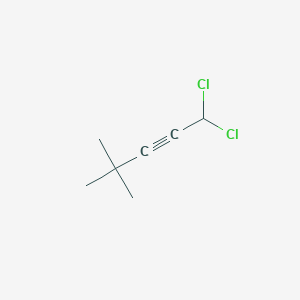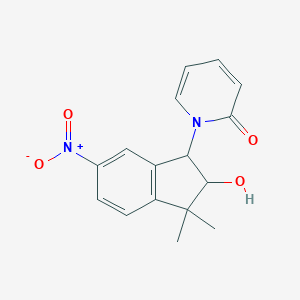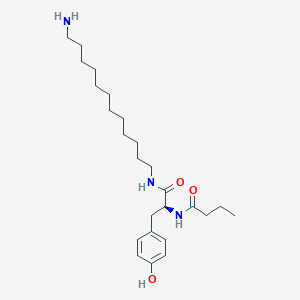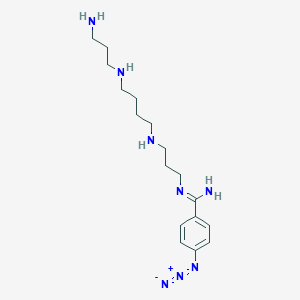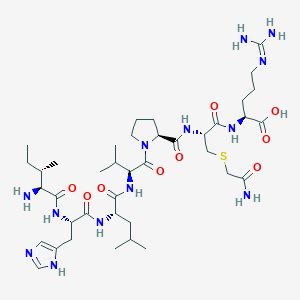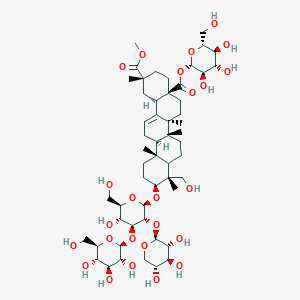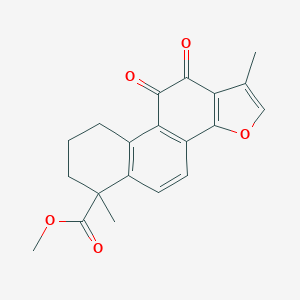
Methuyl tanshinonate
Vue d'ensemble
Description
Methuyl tanshinonate (MT) is a natural product that is extracted from the roots of Salvia miltiorrhiza, a plant that is commonly used in traditional Chinese medicine. MT has gained significant attention in recent years due to its potential therapeutic properties, including anti-inflammatory, anti-tumor, and neuroprotective effects.
Mécanisme D'action
The mechanism of action of Methuyl tanshinonate is not fully understood. However, studies have suggested that Methuyl tanshinonate exerts its therapeutic effects through various mechanisms, including inhibition of inflammation, induction of apoptosis, and regulation of oxidative stress. Methuyl tanshinonate has also been shown to modulate various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways.
Effets Biochimiques Et Physiologiques
Methuyl tanshinonate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6. Methuyl tanshinonate has also been shown to induce apoptosis in cancer cells and protect neurons from oxidative stress-induced damage. In addition, Methuyl tanshinonate has been shown to regulate glucose and lipid metabolism, which may be beneficial in the treatment of diabetes and obesity.
Avantages Et Limitations Des Expériences En Laboratoire
Methuyl tanshinonate has several advantages for lab experiments. It is a natural product that can be easily obtained from Salvia miltiorrhiza. Methuyl tanshinonate is also relatively stable and can be stored for long periods without significant degradation. However, Methuyl tanshinonate has some limitations for lab experiments. It is a complex mixture of compounds, which can make it difficult to isolate and purify Methuyl tanshinonate. In addition, the variability in the composition of Methuyl tanshinonate can make it difficult to reproduce results across different experiments.
Orientations Futures
Methuyl tanshinonate has significant potential for further research. Future studies could focus on elucidating the mechanism of action of Methuyl tanshinonate and identifying its molecular targets. In addition, studies could investigate the potential use of Methuyl tanshinonate in the treatment of various diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases. Future studies could also focus on improving the synthesis method of Methuyl tanshinonate and developing more efficient methods for isolating and purifying Methuyl tanshinonate.
Applications De Recherche Scientifique
Methuyl tanshinonate has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, anti-tumor, and neuroprotective effects. Methuyl tanshinonate has also been studied for its potential use in the treatment of cardiovascular diseases, liver diseases, and diabetes. In addition, Methuyl tanshinonate has been studied for its potential use as a natural antioxidant and anti-aging agent.
Propriétés
IUPAC Name |
methyl 1,6-dimethyl-10,11-dioxo-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-10-9-25-18-12-6-7-13-11(15(12)17(22)16(21)14(10)18)5-4-8-20(13,2)19(23)24-3/h6-7,9H,4-5,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFDKIHAZVQFLRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Methuyl tanshinonate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036636 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Methuyl tanshinonate | |
CAS RN |
18887-19-9 | |
| Record name | Methuyl tanshinonate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036636 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
175 - 176 °C | |
| Record name | Methuyl tanshinonate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036636 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(2R,3S,5S)-3-fluoro-5-methoxyoxolan-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B145143.png)
